[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol
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Overview
Description
[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol is a chemical compound used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors involved in inflammation and tumor growth. It has also been shown to activate certain signaling pathways that promote cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that [1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol has several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, it has been found to improve cardiac function and reduce blood pressure in hypertensive animals.
Advantages and Limitations for Lab Experiments
One advantage of using [1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its effects.
Future Directions
There are several future directions for research on [1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol. One area of focus could be on its potential therapeutic applications in cardiovascular disease, cancer, and inflammation. Another area of research could be on its mechanism of action and how it interacts with specific enzymes and receptors. Additionally, further studies could be conducted to determine its pharmacokinetics and toxicity in animal models.
Synthesis Methods
The synthesis of [1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol involves the reaction of cyclopentylmagnesium bromide with a 3-cyclopropyl-1,2,4-thiadiazole-5-carboxylic acid derivative. The resulting compound is then reduced with lithium aluminum hydride to yield the final product. This process has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol has been studied for its potential therapeutic applications in various areas such as cardiovascular disease, cancer, and inflammation. It has been found to have anti-inflammatory and anti-tumor properties, as well as the ability to reduce blood pressure and improve cardiac function.
properties
IUPAC Name |
[1-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c15-7-11(5-1-2-6-11)13-10-12-9(14-16-10)8-3-4-8/h8,15H,1-7H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWITZYIOCBUAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC2=NC(=NS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol |
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